3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
Description
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a 5-chloro-2-fluorobenzoyl group and an aminomethyl group. Its unique structure imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-[[(5-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-4-5-13(17)12(7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGTYSQRWHLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-fluorobenzoyl chloride with aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Amidation Reactions: The aminomethyl group can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Amidation: Carboxylic acids or acid chlorides with coupling agents like EDCI or DCC in solvents like dichloromethane.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Coupling: Biaryl compounds with extended conjugation.
Amidation: Amide derivatives with potential biological activity.
Scientific Research Applications
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Chloro-2-fluorobenzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis and a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
